Boc-NH-PEG15-NH2

ADC Pharmacokinetics Plasma Clearance PEG Linker Optimization

Boc-NH-PEG15-NH2 (CAS 2222566-55-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing 15 ethylene oxide repeat units, terminated with a Boc-protected amine at one terminus and a free primary amine at the other. The compound possesses a molecular formula of C₃₇H₇₆N₂O₁₇ and an exact mass of 821.00 g/mol.

Molecular Formula C37H76N2O17
Molecular Weight 821.0 g/mol
Cat. No. B1193752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG15-NH2
Synonymst-Boc-N-amido-PEG15-amine
Molecular FormulaC37H76N2O17
Molecular Weight821.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H76N2O17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35,38H2,1-3H3,(H,39,40)
InChIKeyRTWNWTAZZLCVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG15-NH2: Procurement-Grade Characterization of a 15-Unit Heterobifunctional PEG Linker for PROTAC and ADC Synthesis


Boc-NH-PEG15-NH2 (CAS 2222566-55-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing 15 ethylene oxide repeat units, terminated with a Boc-protected amine at one terminus and a free primary amine at the other . The compound possesses a molecular formula of C₃₇H₇₆N₂O₁₇ and an exact mass of 821.00 g/mol . As a member of the PEG-based PROTAC linker class, it serves as a critical spacer component that bridges an E3 ubiquitin ligase ligand to a target protein ligand within proteolysis-targeting chimera (PROTAC) constructs, and is additionally applicable as a hydrophilic solubilizing element in antibody-drug conjugate (ADC) drug-linker design [1]. The Boc protecting group enables orthogonal deprotection under mild acidic conditions to liberate the free amine for subsequent conjugation chemistry .

Why Boc-NH-PEG15-NH2 Cannot Be Interchanged with PEG8, PEG12, or PEG24 Analogs in Bioconjugate Development


Generic substitution among PEG linker lengths is scientifically unjustified because PEG unit number directly governs three interdependent pharmacological variables: plasma clearance kinetics, tumor biodistribution, and conjugate hydrophobicity/hydrophilicity balance. Systematic structure-activity relationship (SAR) studies in ADC development have established that PEG length exhibits a non-linear, threshold-dependent relationship with conjugate clearance—shorter linkers (PEG2, PEG4) produce accelerated plasma clearance due to insufficient masking of payload hydrophobicity, while a plateau effect emerges at PEG8 and above [1]. Critically, even among longer PEG variants that all reside above the clearance threshold, tumor exposure is not equivalent: ADCs bearing 2 or 4 PEG units show significantly lower tumor accumulation compared to those bearing 8, 12, or 24 PEG units, with the latter group achieving similar but not identical exposure profiles [2]. Furthermore, in pendant-type PEG linker systems, increasing PEG chain length from PEG4 to PEG8 to PEG12 correlates with progressively reduced aggregate formation and improved in vivo tolerability, demonstrating that each incremental PEG unit alters the biophysical and pharmacological properties of the final conjugate [3]. Thus, selecting Boc-NH-PEG15-NH2 over Boc-NH-PEG12-NH2 or Boc-NH-PEG24-NH2 represents a deliberate choice along a quantifiable continuum of linker performance parameters.

Boc-NH-PEG15-NH2: Quantitative Differentiation Evidence Against PEG8, PEG12, and PEG24 Comparators


PEG Chain Length and ADC Pharmacokinetics: Threshold Effects and Boc-NH-PEG15-NH2 Positioning

Systematic evaluation of PEG-glucuronide-MMAE linkers across PEG sizes ranging from 0 to 24 ethylene oxide units revealed a clear, non-linear relationship between PEG length and conjugate plasma clearance. Shorter PEG chains resulted in accelerated clearance due to incomplete masking of payload hydrophobicity, whereas a threshold length of PEG8 was identified, beyond which further increases in PEG length did not further reduce clearance [1]. Conjugates bearing PEG chains of sufficient length to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [1]. Boc-NH-PEG15-NH2, with its 15-unit PEG backbone, resides well above the PEG8 clearance threshold while remaining below the size range where additional PEG units provide diminishing pharmacokinetic returns. This positions Boc-NH-PEG15-NH2 as a fully PK-optimized linker that avoids the unnecessary synthetic burden and cost associated with longer-chain alternatives such as Boc-NH-PEG24-NH2, which may offer no incremental clearance benefit [2].

ADC Pharmacokinetics Plasma Clearance PEG Linker Optimization

Tumor Biodistribution and Tissue Exposure: PEG15 as a Differentiated Mid-Length Candidate

Biodistribution studies of radiolabeled ADCs in SCID mice bearing L540cy tumor xenografts evaluated PEG chain lengths of 2, 4, 8, 12, and 24 units incorporated as side chains in the drug-linker [1]. Tumor distribution was observed to be binary in nature: ADCs with 2 and 4 PEG units demonstrated similar, lower tumor exposures, while ADCs with 8, 12, and 24 PEG units achieved similar but significantly higher tumor exposures [1]. This finding establishes a functional threshold at PEG8 for tumor accumulation benefit, beyond which all tested longer PEG lengths (including PEG12 and PEG24) yielded comparable tumor exposure. Boc-NH-PEG15-NH2, with its 15-unit backbone, falls directly within this higher-performing cohort that includes PEG12 and PEG24, while exceeding the minimum requirement of PEG8. The compound thus offers tumor biodistribution performance equivalent to that of substantially longer PEG24 constructs [2].

ADC Biodistribution Tumor Targeting PEG Spacer Optimization

Aggregate Reduction and Tolerability: PEG12 vs PEG4/PEG8 and Implications for PEG15

In a direct comparative evaluation of cleavable pendant-type PEG linkers for DAR8-ADCs using Trastuzumab conjugated to MMAE, PEG chain lengths of 4, 8, and 12 were systematically compared against a non-PEGylated DAR4-ADC control [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length led to a progressive decrease in overall conjugate hydrophobicity, with PEG12 yielding the most hydrophilic profile. Stability studies at 40°C in formulation buffer demonstrated that aggregate content decreased as PEG length increased from PEG4 to PEG8 to PEG12 [1]. Pharmacokinetic studies revealed that DAR8-ADCs with PEG8 and PEG12 showed superior PK profiles compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG. In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 had stronger activity, with the PEG12 conjugate additionally exhibiting no body weight loss and higher tolerability [1]. Given that Boc-NH-PEG15-NH2 contains three additional ethylene oxide units beyond PEG12, it is expected to provide hydrophilicity, aggregate suppression, and tolerability at least equivalent to—and potentially incrementally improved over—PEG12-containing constructs.

ADC Stability Aggregate Formation PEG Linker Hydrophilicity

Molecular Weight, Spacer Length, and LogP: Quantitative Physicochemical Benchmarks Against PEG12 and PEG24 Analogs

Direct physicochemical comparison among Boc-NH-PEG12-NH2, Boc-NH-PEG15-NH2, and Boc-NH-PEG24-NH2 reveals quantifiable differences that impact both synthetic handling and biological performance. Boc-NH-PEG15-NH2 has a molecular weight of 821.00 g/mol (C₃₇H₇₆N₂O₁₇) and a calculated LogP of -0.63 . In comparison, Boc-NH-PEG12-NH2 possesses a molecular weight of 688.84 g/mol (C₃₁H₆₄N₂O₁₄) and a LogP of -1.8 [1]. Boc-NH-PEG24-NH2 (and its structurally related variants) exhibit molecular weights exceeding 1100-1200 g/mol . The 15-unit PEG backbone provides a theoretical extended chain length of approximately 5.3-5.7 nm (calculated from the ethylene oxide repeat unit length of approximately 3.5-3.8 Å per unit), placing it midway between PEG12 (approx. 4.2-4.6 nm) and PEG24 (approx. 8.4-9.1 nm). This intermediate spacer length is particularly relevant for PROTAC linker optimization, where linker length directly modulates ternary complex formation efficiency between E3 ligase, PROTAC molecule, and target protein [2].

Linker Physicochemistry Solubility Optimization PROTAC Design

PROTAC Degradation Efficiency and Linker Length Optimization: Relevance of Mid-Length PEG15

Structure-activity relationship (SAR) studies in PROTAC development have established that linker length is a critical determinant of degradation efficiency, with both excessively short and excessively long linkers compromising ternary complex formation and target protein ubiquitination [1]. In a systematic SAR study of MK-5108-derived PROTACs targeting AURKA, exploration of different linker lengths revealed that the optimal construct (SK2188) achieved a DC50,24h of 3.9 nM with Dmax,24h of 89%, significantly outperforming alternative linker-length variants [2]. While this specific study did not employ Boc-NH-PEG15-NH2, the findings underscore that linker length optimization is empirical and target-specific—each protein pair (E3 ligase and target) exhibits a distinct optimal spatial distance. The 15-unit PEG backbone of Boc-NH-PEG15-NH2 represents a unique length that is neither too short to permit ternary complex formation nor so long as to introduce excessive conformational entropy that reduces effective molarity [1]. For PROTAC developers conducting linker-length SAR campaigns, Boc-NH-PEG15-NH2 fills a specific coordinate in the design space that shorter PEG8/PEG12 or longer PEG20/PEG24 linkers cannot replicate.

PROTAC Linker Optimization Ternary Complex Formation DC50

Tolerability and Therapeutic Index Advantage of Extended PEG Linkers Over Non-PEGylated Controls

Optimization studies of PEGylated glucuronide-auristatin linkers demonstrated that incorporation of PEG24 into ADC linkers impacts both pharmacokinetics and antitumor activity in a structure-dependent manner [1]. Conjugates bearing PEG chains of sufficient length to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [2]. ADCs prepared with an optimized PEGylated linker incorporating 12 PEG units and a self-stabilizing maleimide demonstrated increased therapeutic index relative to other MMAE-based ADCs in preclinical activity and toxicology models [3]. While direct comparative tolerability data for Boc-NH-PEG15-NH2 versus PEG12 or PEG24 are not available, the established trend of improved tolerability with increasing PEG length—from PEG4 to PEG8 to PEG12—suggests that PEG15 will provide tolerability at least comparable to PEG12 and substantially improved over non-PEGylated or short-PEG (PEG4) controls [4].

ADC Tolerability Therapeutic Index PEG Linker Safety

High-Impact Application Scenarios for Boc-NH-PEG15-NH2 in ADC and PROTAC Development Programs


High-DAR ADC Development Requiring Hydrophobicity Masking and Aggregate Suppression

For antibody-drug conjugate programs pursuing drug-to-antibody ratios of 8 or higher with hydrophobic payloads (e.g., MMAE, auristatins), Boc-NH-PEG15-NH2 provides a PEG backbone length (15 units) that exceeds the PEG8 clearance threshold and matches or exceeds the demonstrated anti-aggregation performance of PEG12 [1]. Conjugates prepared with PEG12 in pendant-type linker configurations exhibited the lowest aggregate content and highest tolerability among tested lengths (PEG4, PEG8, PEG12) in accelerated stability studies [1]. Boc-NH-PEG15-NH2, with three additional ethylene oxide units, is predicted to provide equivalent or incrementally improved aggregate suppression while maintaining full PK optimization [2]. This makes the compound particularly valuable for DAR8+ ADC constructs where payload hydrophobicity would otherwise drive aggregation and accelerated plasma clearance, compromising both safety and efficacy.

PROTAC Linker-Length SAR Campaigns Targeting Optimal Ternary Complex Geometry

PROTAC linker length optimization is an empirical, target-specific process: each E3 ligase-target protein pair exhibits a distinct optimal spatial distance for productive ternary complex formation [3]. Boc-NH-PEG15-NH2 provides a 15-unit PEG backbone (extended length approximately 5.3-5.7 nm) that occupies a distinct coordinate in the linker-length SAR space—longer than the commonly used PEG8 and PEG12 linkers, yet shorter than PEG20 and PEG24 variants. For PROTAC developers seeking to systematically vary linker length to identify optimal degradation efficiency (DC50) and maximal degradation (Dmax), Boc-NH-PEG15-NH2 fills a critical gap in the commercially available Boc-NH-PEG-NH2 series. The compound enables evaluation of whether the 15-unit spacing provides superior ternary complex geometry for a given target relative to shorter or longer alternatives [3].

Therapeutic Window Optimization in MMAE-Based ADC Programs

Systematic optimization of PEGylated glucuronide-MMAE linkers demonstrated that conjugates bearing PEG of sufficient length (≥PEG8) to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [2]. Furthermore, a PEG12-containing linker incorporating a self-stabilizing maleimide emerged as the optimal design from a series evaluating PEG units of varying lengths, demonstrating increased therapeutic index relative to other MMAE-based ADCs in preclinical models [4]. Boc-NH-PEG15-NH2, with 15 PEG units, resides comfortably within the therapeutically optimized length range (≥PEG8), positioning it as a suitable linker candidate for MMAE-ADC programs where maximizing the therapeutic window is a primary development objective. The compound is expected to provide clearance minimization and tolerability equivalent to the optimized PEG12 construct while offering an alternative length for programs seeking additional design flexibility.

Monodisperse PEG Linker Procurement for Reproducible Conjugate Manufacturing

Boc-NH-PEG15-NH2 is a monodisperse (discrete) PEG compound with a precisely defined molecular weight of 821.00 g/mol and a single molecular formula (C₃₇H₇₆N₂O₁₇) . Unlike polydisperse PEG mixtures that contain a distribution of chain lengths, monodisperse PEG linkers provide batch-to-batch reproducibility in conjugate physicochemical properties, including hydrophobicity, aggregate propensity, and pharmacokinetic behavior [5]. This reproducibility is essential for both research-stage SAR studies and GMP manufacturing of clinical ADC/PROTAC candidates. Procurement of Boc-NH-PEG15-NH2 ensures that linker length heterogeneity does not confound interpretation of biological data or introduce regulatory complications during CMC development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-NH-PEG15-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.